Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid
Description
The compound tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate; oxalic acid (CAS: 2059937-79-8) is a salt formed between tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate and oxalic acid in a 1:1 molar ratio . Its molecular formula is C₁₃H₂₂N₂O₆ (molecular weight: 302.3 g/mol). The structure comprises two azetidine rings: one protected by a tert-butoxycarbonyl (Boc) group and another linked via a methylene group. Oxalic acid acts as a counterion, likely enhancing solubility and crystallinity.
Properties
Molecular Formula |
C13H22N2O6 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
DJIMXBZJJILRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted azetidines, which can be further utilized in various synthetic applications .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Azetidine-containing compounds have been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry
In industry, tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate can be used in the production of advanced materials, such as polymers and resins, which benefit from the rigidity and stability imparted by the azetidine ring .
Mechanism of Action
The mechanism of action of tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target molecules. This can lead to various biological effects, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below compares key structural and physicochemical properties of the target compound with structurally analogous azetidine derivatives:
Key Observations:
- Boc Protection : All compounds feature a Boc group, enhancing stability during synthesis .
- Substituent Diversity: The target compound’s bis-azetidine core is unique. Others have single azetidine rings with substituents like indole (4p), fluorine (CAS 1126650-66-5), or amino groups (CAS 1262411-27-7), which modulate reactivity and biological activity .
- Oxalic Acid Role : The target and tert-butyl 2-(azetidin-3-yl)acetate; oxalic acid (CAS 2089257-27-0) use oxalic acid as a counterion, improving solubility. In contrast, compounds like 4p and 4q () are neutral esters .
Physicochemical Properties
- Hydrogen Bonding: The target compound and tert-butyl 2-(azetidin-3-yl)acetate; oxalic acid share 3 donors/7 acceptors due to oxalic acid, promoting aqueous solubility. Fluorinated derivatives (e.g., CAS 1126650-66-5) have fewer acceptors, reducing polarity .
- Molecular Weight : Most analogs fall within 200–370 g/mol, suitable for drug-like properties. The target compound (302.3 g/mol) aligns with this range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
